molecular formula C16H22N2O3S B5879881 N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide

Cat. No. B5879881
M. Wt: 322.4 g/mol
InChI Key: JMMQZHBUCAGZNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide, also known as DIDS, is a chemical compound that has been widely used in scientific research. It is a sulfonamide derivative that has been shown to have various biochemical and physiological effects.

Mechanism of Action

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide inhibits the activity of chloride channels and transporters by binding to a specific site on the protein. This binding causes a conformational change in the protein, which prevents the movement of chloride ions across the membrane. This compound also inhibits the activity of sodium bicarbonate transporters and anion exchangers by binding to a different site on the protein. This binding prevents the transport of bicarbonate ions and other anions across the membrane.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the specific channel or transporter that it inhibits. For example, inhibition of chloride channels can lead to changes in cell volume, pH, and neurotransmitter release. Inhibition of sodium bicarbonate transporters can lead to changes in acid-base balance and ion transport across the membrane.

Advantages and Limitations for Lab Experiments

One advantage of using N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide in lab experiments is its specificity for certain ion channels and transporters. This allows researchers to study the function of these proteins in a more targeted way. However, one limitation of using this compound is its potential for off-target effects. This compound has been shown to inhibit other proteins, such as potassium channels, at high concentrations.

Future Directions

There are many future directions for the use of N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide in scientific research. One area of interest is the role of this compound in neurological disorders, such as epilepsy and migraine. This compound has been shown to have anticonvulsant and anti-migraine effects in animal models, and further research is needed to determine its potential as a therapeutic agent. Another area of interest is the development of more specific inhibitors for ion channels and transporters. By understanding the mechanism of action of this compound, researchers can design new compounds that target specific sites on these proteins, with fewer off-target effects.

Synthesis Methods

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide can be synthesized through a multi-step process that involves the reaction of 4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide with 2,2-dimethylpropanol. The reaction is catalyzed by a strong acid, such as sulfuric acid, and the product is purified through a series of chromatographic techniques.

Scientific Research Applications

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1,2-dihydroquinoline-7-sulfonamide has been widely used in scientific research as a tool to study the function of various ion channels and transporters. It has been shown to inhibit the activity of chloride channels, sodium bicarbonate transporters, and anion exchangers. This compound has also been used to study the role of these channels and transporters in various physiological processes, such as acid-base balance, cell volume regulation, and neuronal signaling.

properties

IUPAC Name

N-(2,2-dimethylpropyl)-4,6-dimethyl-2-oxo-1H-quinoline-7-sulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-10-7-15(19)18-13-8-14(11(2)6-12(10)13)22(20,21)17-9-16(3,4)5/h6-8,17H,9H2,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMMQZHBUCAGZNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1S(=O)(=O)NCC(C)(C)C)NC(=O)C=C2C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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